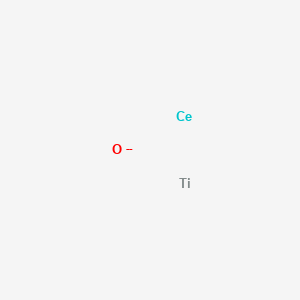

Cerium titanium tetraoxide

Description

Properties

IUPAC Name |

cerium;oxygen(2-);titanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.O.Ti/q;-2; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSAUZPCQPNZOKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[Ti].[Ce] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeOTi-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.982 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52014-82-1 | |

| Record name | Cerium titanium oxide (CeTiO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052014821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerium titanium oxide (CeTiO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cerium titanium tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Advanced Fabrication Techniques for Cerium Titanium Tetraoxide

Conventional Synthetic Routes for CeTiO4 Materials

Conventional methods for synthesizing CeTiO4 and related materials can be broadly categorized into solid-state reactions and solution-based approaches. These techniques have been foundational in the production of polycrystalline powders and other forms of the material.

The solid-state reaction, often referred to as the ceramic method, is a traditional and widely used technique for preparing polycrystalline solids from solid starting materials. sigmaaldrich.comnffa.eu This process, sometimes colloquially known as "shake and bake" chemistry, involves intimately mixing fine-grain precursor powders, such as cerium(IV) oxide (CeO2) and titanium dioxide (TiO2), and heating them at high temperatures for extended periods. sigmaaldrich.comacs.org

The reaction rate is dependent on several factors, including the structural properties and surface area of the reactants, diffusion rates, and the thermodynamics of the reaction. sigmaaldrich.com To facilitate the reaction and increase the contact area between grains, the mixed powders are often pelletized before heating. nffa.eu The process typically requires high temperatures, often ranging from 1000 to 1500 °C, to overcome the energy barriers for diffusion and reaction in the solid state. nffa.euutah.edu For instance, the synthesis of CeTiO4 via this route has been reported at temperatures as high as 1500 °C. utah.edu The choice of a suitable container, such as a crucible made from an inert material like platinum or alumina, is critical to prevent reactions with the vessel at these elevated temperatures. nffa.eu

Solution-based methods offer alternatives to the high-temperature requirements of solid-state reactions, often providing better control over particle size, morphology, and homogeneity at lower synthesis temperatures.

The sol-gel process is a versatile wet-chemical technique used extensively for the fabrication of oxide materials from a chemical solution. mdpi.com The method involves the transition of a system from a liquid "sol," which is a colloidal solution, into a solid "gel" phase. mdpi.commdpi.com For CeTiO4 synthesis, this typically begins with the hydrolysis and condensation of molecular precursors, such as titanium alkoxides and cerium salts, in a solvent. mdpi.com

Common precursors include titanium(IV) isopropoxide (TIP) and cerium(III) nitrate (B79036) hexahydrate. mdpi.comnih.gov The process involves preparing a solution of these precursors, often in an alcohol like ethanol, which is then subjected to drying and a final calcination step at temperatures typically between 450 and 600 °C to form the crystalline material. mdpi.comnih.govresearchgate.netmdpi.com The properties of the resulting material are highly sensitive to reaction conditions. mdpi.com Research has shown that the concentration of the cerium dopant is a critical parameter; low concentrations (e.g., <5.0 mol%) can lead to the successful incorporation of cerium ions into the TiO2 lattice, whereas higher concentrations may result in the formation of a separate, amorphous CeO2 phase. mdpi.com This method allows for the synthesis of nanostructured materials, including films and powders, with tailored properties for various applications. mdpi.comscitechdaily.com

Table 1: Selected Research Findings on Sol-Gel Synthesis of Cerium-Doped Titania

| Precursors | Solvent/Stabilizer | Calcination Temp. | Key Finding | Reference |

| Titanium(IV) isopropoxide, Cerium(III) nitrate | Ethanol, Acetylacetone | Reflux 24h | Acetylacetone as a stabilizer provided materials with a higher Ce3+/Ce4+ ratio, enhancing photocatalytic activity. | scielo.br |

| Titanium(IV) isopropoxide, Cerium(III) nitrate | Not specified | 450 °C for 2h | Films doped with 0.08 wt.% Ce showed the best photocatalytic activity. | mdpi.comresearchgate.net |

| Titanium oxysulfate, Cerium nitrate hexahydrate | Not specified | 600 °C | At low concentrations (<5.0 mol%), cerium was effectively incorporated into the TiO2 lattice. | mdpi.com |

| Titanium tetrachloride, Cerium(III) nitrate | Benzyl alcohol | 500 °C for 2h | Synthesized anatase phase nanoparticles with an average crystal size of 12-20 nm. | uctm.edu |

| Tetrabutyl titanate, Cerium nitrate | Ethanol | 550 °C for 3h | Doping with Ce shifted the material's light absorption into the visible range (400–600 nm). | mdpi.com |

Hydrothermal and solvothermal methods are solution-based crystallization techniques carried out in a sealed vessel, known as an autoclave, under controlled temperature and pressure. sigmaaldrich.comgoogle.com The primary distinction is the solvent used: hydrothermal synthesis employs water, while solvothermal synthesis uses an organic solvent. sigmaaldrich.com These methods are particularly effective for producing crystalline materials directly from solution, often yielding nanoscale morphologies. researchgate.net

In a typical hydrothermal synthesis of cerium-titanium oxides, a suspension containing an insoluble cerium source (e.g., Ce(OH)4) and a titanium source (e.g., titanium-isopropoxide) is treated in an autoclave at temperatures ranging from 70 to 500 °C. google.com The reaction temperature has been identified as a critical parameter that controls the shape and size of the resulting nanocrystals, enabling the formation of nanorods, nanotubes, or nanocubes. nih.govresearchgate.net Solvothermal synthesis offers further versatility by changing the solvent, which can influence crystal habit and lead to the formation of unique compositions and functional materials. researchgate.netmdpi.comnih.gov These methods are advantageous for producing highly crystalline and compositionally homogeneous nanoparticles. researchgate.net

Co-precipitation is a straightforward and cost-effective technique for synthesizing multicomponent oxide powders. scielo.org.mx The method involves dissolving soluble salts of the desired metal cations (e.g., cerium nitrate) in a suitable solvent and then adding a precipitating agent to cause the simultaneous precipitation of the components from the solution. scielo.org.mxmdpi.comscirp.org

The process typically uses a base, such as an ammonia (B1221849) solution or potassium carbonate, as the precipitating agent, which is added to the mixed metal salt solution to form an insoluble precursor, like a carbonate or hydroxide (B78521). scielo.org.mxscirp.org This precursor is then separated from the solution by filtration, washed, dried, and finally converted to the desired mixed oxide via calcination. scielo.org.mx The properties of the final nanoparticles, including crystal size and morphology, can be tuned by controlling parameters such as the concentration of the metal ions, pH, and the temperature at which the precipitate is aged. scielo.org.mxscirp.org Its simplicity and industrial viability make it an attractive method for the large-scale production of cerium-titanium oxide materials. scielo.org.mx

Solution-Based Synthesis Approaches

Advanced and Green Synthesis Strategies

Recent research has focused on developing more sophisticated and environmentally benign synthesis routes that offer enhanced control over material properties and reduce environmental impact.

One such advanced technique is Molten Salt Synthesis (MSS) . This method utilizes a low-melting-point salt or a eutectic salt mixture as the reaction medium. utah.eduresearchgate.net The salt acts as a solvent for the precursors, facilitating ion diffusion and promoting crystal growth at temperatures significantly lower than those required for solid-state reactions. utah.edu For instance, pure phase CeTiO4 has been obtained at 600 °C using MSS. utah.edu A key advantage of MSS is the ability to control the morphology of the final product—such as nanorods, cubes, or polyhedrons—by simply changing the composition of the salt flux. utah.eduresearchgate.net

Green synthesis represents an eco-friendly approach that employs biological resources, such as plant extracts or microorganisms, to act as reducing or stabilizing agents. dovepress.comnih.gov This strategy avoids the use of hazardous chemicals, high temperatures, and high pressures often associated with conventional methods. nih.govmdpi.com In a typical green synthesis, an aqueous plant extract is mixed with a metal salt precursor like cerium nitrate hexahydrate. mdpi.comnih.gov The phytochemicals present in the extract, such as phenols and carboxylic acids, facilitate the reduction of the metal ions and the formation of nanoparticles under mild conditions. dovepress.com The resulting mixture may be gently heated or calcined to obtain the final oxide product. mdpi.comnih.gov This approach is valued for being safe, biocompatible, and capable of producing stable nanoparticles. dovepress.com

Molten Salt Synthesis for Morphology Control

Molten salt synthesis is a versatile method for producing a variety of materials, including Cerium Titanium Tetraoxide, with controlled morphologies. This high-temperature technique utilizes a molten salt as a solvent or reaction medium, which facilitates the dissolution of precursors and the subsequent precipitation of the desired product. The low viscosity and high conductivity of certain molten salts are advantageous for these processes. mdpi.com The use of molten salt can also help in reducing the reaction temperature and creating an antioxidant atmosphere. rsc.org

In a typical process, metal oxides or their precursors are introduced into a molten salt bath, often a eutectic mixture of salts like NaCl-CaCl2, at elevated temperatures, for instance, 800 °C. mdpi.comresearchgate.net An electrochemical approach can also be employed where a sintered disc of the precursor material, such as titanium dioxide, acts as the cathode. researchgate.net The morphology and composition of the resulting product are influenced by the electrolysis time and other process parameters. researchgate.net

Research has demonstrated the in-situ production of titanium dioxide nanoparticles within a molten salt phase. nih.gov For example, using a precursor like titanium (IV) oxysulfate in a sodium nitrate and potassium nitrate eutectic mixture, TiO2 nanoparticles can be formed. nih.gov The concentration of the precursor has been shown to have a significant impact on the properties of the final material. nih.gov

One of the key advantages of molten salt synthesis is the ability to control the morphology of the resulting nanomaterials. This control is crucial as the physical and chemical properties of a material can vary significantly with changes in its morphology, which can lead to the emergence of new characteristics. mdpi.com The table below summarizes key aspects of this synthesis method.

| Parameter | Description | Source |

| Methodology | Utilizes molten salt as a solvent for precursor dissolution and product precipitation. Can be driven by high temperatures or electrochemical processes. | mdpi.comrsc.orgresearchgate.net |

| Typical Salts | Eutectic mixtures such as NaCl-CaCl2 or Sodium Nitrate/Potassium Nitrate. | mdpi.comresearchgate.netnih.gov |

| Temperature | High temperatures, for example 800°C, are often employed. | mdpi.comresearchgate.net |

| Morphology Control | The molten salt environment allows for control over the size and shape of the resulting nanoparticles. | mdpi.com |

| Precursors | Metal oxides (e.g., TiO2) or precursors like titanium (IV) oxysulfate. | researchgate.netnih.gov |

Green Biosynthesis Approaches

Green biosynthesis has emerged as an eco-friendly and cost-effective alternative for the synthesis of metallic nanoparticles, including those of cerium and titanium oxides. This approach utilizes biological entities, particularly plant extracts, which contain phytochemicals that act as reducing and capping agents. These methods avoid the use of toxic chemicals and complex procedures often associated with conventional synthesis routes.

Various plant extracts have been successfully employed to synthesize cerium oxide and cerium-titanium oxide nanocompounds. For instance, a facile novel green synthesis of cerium oxide doped titanium dioxide (CeO2–TiO2) nanocompound was achieved using Cleome chelidonii leaf extract. researchgate.net The extract provides the necessary biomolecules for the reduction of precursor salts and the stabilization of the formed nanoparticles. Similarly, extracts from Origanum majorana, Jatropha curcus, and Olea europaea have been used to produce cerium oxide nanoparticles with controlled sizes and shapes, such as pseudo-spherical and spherical morphologies with sizes ranging from 3 to 24 nm. nih.gov

The general procedure involves mixing an aqueous solution of the metal precursor salt with the plant extract. The reaction is often carried out at a slightly elevated temperature to facilitate the formation of the nanoparticles. mdpi.com For example, cerium nitrate hexahydrate can be mixed with a plant extract and heated to around 80°C. mdpi.com The resulting precipitates are then collected, washed, and calcined to obtain the final oxide nanoparticles. mdpi.com The phytochemicals present in the extracts, such as alkaloids, flavonoids, and phenolic compounds, are responsible for the reduction and stabilization of the nanoparticles. nih.govmdpi.com

The table below provides examples of plant extracts used in the green synthesis of cerium-based nanoparticles.

| Plant Extract | Synthesized Nanoparticle | Morphology | Size | Source |

| Cleome chelidonii | CeO2–TiO2 | Cauliflower-like CeO2 on TiO2 | 50-70 nm | researchgate.net |

| Origanum majorana | CeO2 | Pseudo-spherical | 20 nm | nih.gov |

| Jatropha curcus | CeO2 | Monodispersed | 3-5 nm | nih.gov |

| Olea europaea | CeO2 | Spherical | 24 nm | nih.gov |

| Lycium cooperi | CeO2 | Spherical | ~7-85 nm | mdpi.com |

Electrical Discharge Methodologies

The electrical discharge method is a physical synthesis technique that can be employed for the preparation of nanoparticles, including cerium-doped titanium dioxide. iut.ac.ir This top-down approach involves generating an electrical discharge between two electrodes submerged in a dielectric liquid. The high temperature and pressure created by the discharge lead to the erosion of the electrode material, which then condenses in the liquid to form nanoparticles.

In the context of synthesizing cerium-doped TiO2, this method offers a direct route to produce nanoparticles with modified properties. iut.ac.ir The process can be tailored to control the characteristics of the resulting nanoparticles. For instance, the introduction of cerium as a dopant can significantly influence the structural, morphological, and optical properties of the titanium dioxide nanoparticles. iut.ac.ir

Studies have shown that using the electrical discharge method to produce cerium-doped TiO2 can lead to a decrease in the crystallite size of the TiO2 nanoparticles, with sizes as small as 7.7 nm being reported. iut.ac.ir However, the uniformity of the nanoparticles may decrease with the addition of the cerium dopant. iut.ac.ir From an optical perspective, the band gap energy of the Ce-doped TiO2 can be reduced, for example, to 2.24 eV. iut.ac.ir This alteration of the band gap is crucial for applications such as photocatalysis, as it can enhance the absorption of visible light. iut.ac.ir Furthermore, the photoluminescence intensity has been observed to decrease in Ce-doped samples, which suggests a reduction in the recombination of electron-hole pairs, a factor that can increase photocatalytic activity. iut.ac.ir

| Property | Effect of Cerium Doping via Electrical Discharge | Source |

| Crystallite Size | Decreased to as low as 7.7 nm. | iut.ac.ir |

| Morphology | Decreased uniformity of nanoparticles. | iut.ac.ir |

| Band Gap Energy | Reduced to values such as 2.24 eV. | iut.ac.ir |

| Photoluminescence | Reduced intensity, indicating lower electron-hole recombination. | iut.ac.ir |

Electrochemical Anodization and Deposition for Thin Films and Coatings

Electrochemical methods, such as anodization and microarc oxidation (MAO), are effective techniques for fabricating thin films and coatings of this compound on titanium and its alloys. researchgate.net These processes allow for the incorporation of cerium into the oxide layer, yielding materials with tailored properties.

Microarc oxidation involves the formation of oxide films on a metal surface through electric breakdowns in an electrolyte. researchgate.net By using electrolytes containing cerium complexes, such as tartrate and citrate, it is possible to produce porous oxide coatings containing a significant amount of cerium, with reports of up to 20%. researchgate.net The kinetic parameters of the oxidation process are influenced by the specific organic cerium complexes used in the electrolyte. researchgate.net

Anodization is another widely used technique, particularly for creating nanostructured titania, such as nanotube arrays. nih.govbme.hu This process typically involves the electrochemical oxidation of a titanium film or foil in a fluoride-containing electrolyte. bme.hu The morphology of the resulting nanotubes, including their diameter and length, can be controlled by adjusting parameters like the anodization voltage and time. bme.hu For creating transparent electrodes, a thin film of titanium is first deposited on a transparent conductive oxide (TCO) substrate, such as indium tin oxide (ITO) or fluorine-doped tin oxide (FTO), and then anodized. nih.govbme.hu The adhesion of the titanium film to the substrate is a critical factor for the successful formation of uniform nanotube arrays. nih.gov

The table below summarizes key parameters and outcomes of these electrochemical methods.

| Technique | Description | Key Parameters | Resulting Material | Source |

| Microarc Oxidation (MAO) | Formation of oxide coatings via electric breakdowns in an electrolyte. | Electrolyte composition (e.g., cerium tartrate/citrate), current density. | Porous cerium-containing oxide coatings (up to 20% Ce). | researchgate.net |

| Anodization | Electrochemical oxidation of a titanium film/foil to form nanostructures. | Anodization voltage, time, electrolyte composition (e.g., NH4F in ethylene (B1197577) glycol). | Titania nanotube arrays with controlled dimensions. | nih.govbme.hu |

Evaporation-Induced Self-Assembly (EISA) Techniques for Composite Materials

The Evaporation-Induced Self-Assembly (EISA) method is a powerful and versatile bottom-up approach for the fabrication of highly ordered mesoporous materials, including composites containing this compound. acs.orgunm.eduresearchgate.net This technique relies on the co-assembly of inorganic precursors and structure-directing agents, typically surfactants, during solvent evaporation. unm.edunih.gov

The process begins with a homogeneous solution of the inorganic precursor (e.g., titanium n-butoxide, Ce(NO3)3), a surfactant (e.g., Pluronic P123), and a solvent, often an alcohol. acs.org As the solvent evaporates, the concentration of the non-volatile species increases, leading to the formation of micelles. unm.edu These micelles then self-assemble into ordered liquid-crystalline mesophases, which act as a template for the inorganic species to form a structured network. unm.edu Subsequent removal of the surfactant template, usually by calcination, results in a mesoporous material with a well-defined pore structure. acs.org

EISA is particularly well-suited for creating thin films and powders with high surface areas and uniform, controllable pore sizes. researchgate.netnih.gov The technique allows for the incorporation of various components to form composite materials. For example, composites of ZrO2, CeO2, and TiO2 have been synthesized using EISA. acs.org The addition of different metal oxides can significantly influence the microstructure of the final material, affecting properties like surface area, pore diameter, and pore volume. acs.org

The versatility of the EISA method is highlighted by its application in producing a wide range of materials, from single metal oxides to complex composites. researchgate.netresearchgate.net The table below outlines the key components and steps involved in the EISA process.

| Component/Step | Description | Example | Source |

| Inorganic Precursor | The source of the metal oxide. | Titanium n-butoxide, Cerium (III) nitrate | acs.org |

| Surfactant (Template) | A structure-directing agent that forms micelles. | Pluronic P123, Cetyltrimethylammonium bromide (CTAB) | acs.orgresearchgate.net |

| Solvent | A volatile liquid that dissolves the precursors and surfactant. | Ethanol | acs.org |

| Process | Evaporation of the solvent drives the self-assembly of micelles and inorganic species, followed by calcination to remove the template. | Dip-coating, spin-coating | unm.eduresearchgate.net |

Control over Material Characteristics During Synthesis

Influence of Synthesis Parameters on Morphology and Microstructure

The morphology and microstructure of this compound are critically dependent on the synthesis parameters employed. Control over these parameters allows for the tailoring of material properties for specific applications.

In sol-gel processes , several factors have a significant impact. A systematic optimization has shown that ultrasonic power, surfactant-to-precursor molar ratio, reaction temperature, and calcination temperature are key variables that affect the structural phase and particle size of cerium-doped titanium dioxide nanoparticles. nih.gov For instance, the concentration of cerium doping can influence particle agglomeration and the crystalline structure. mdpi.com Since the ionic radii of Ce3+ (0.103 nm) and Ce4+ (0.093 nm) are larger than that of Ti4+ (0.064 nm), doping can cause lattice perturbations. mdpi.com At low concentrations (<5.0 mol%), cerium can be incorporated into the TiO2 lattice, but at higher levels, it may exist as an amorphous CeO2 phase. mdpi.com

During electrochemical synthesis , such as plasma electrolytic oxidation, the synthesis temperature has a strong influence on structural properties like pore diameter and crystallite size, which in turn affect the material's photocatalytic activity. researchgate.net In the anodization of thin films, the deposition rate of the initial titanium film and the anodization voltage are crucial. mdpi.com Higher anodization voltages and lower deposition rates can lead to the formation of more uniform and mature nanotubes with larger diameters. mdpi.com

In the Evaporation-Induced Self-Assembly (EISA) method, the concentration of different components in the initial solution plays a vital role. For example, in ZrO2-CeO2-TiO2 composites, the concentration of ZrO2 and the calcination temperature can be fine-tuned to control the surface acidity and microstructure of the composite. acs.org The addition of ZrO2 has been shown to increase surface area and retard the formation of the rutile phase in TiO2 composites. acs.org

The table below summarizes the influence of various synthesis parameters on the morphology and microstructure of this compound and related materials.

| Synthesis Method | Parameter | Influence on Morphology and Microstructure | Source |

| Sol-Gel | Calcination Temperature | Affects crystallite size and phase composition. | nih.gov |

| Sol-Gel | Cerium Concentration | Influences particle agglomeration and its incorporation into the TiO2 lattice versus forming a separate phase. | mdpi.com |

| Electrochemical Oxidation | Synthesis Temperature | Affects pore diameter and crystallite size. | researchgate.net |

| Anodization | Anodization Voltage | Positively correlates with nanotube diameter. | mdpi.com |

| EISA | Component Concentration (e.g., ZrO2) | Influences surface area, pore size, and crystalline phase. | acs.org |

| Electrical Discharge | Cerium Doping | Decreases TiO2 crystallite size and uniformity. | iut.ac.ir |

Regulation of Crystallinity and Phase Purity

The crystallographic structure and phase composition of this compound are highly sensitive to the synthesis conditions employed. Control over these parameters is essential for tailoring the material's properties for specific applications. Methods such as sol-gel synthesis, solid-state reaction, and high-pressure sintering are commonly utilized, with annealing temperature and precursor composition being critical variables.

The sol-gel method offers a route to produce cubic pyrochlore (B1171951) structures of cerium titanate (Ce₂Ti₂O₇). researchgate.netrsc.org Studies have shown that the as-prepared Ce₂₋ₓTi₂O₇ can possess a cubic symmetry with the space group Fd-3m. rsc.org However, achieving phase purity can be challenging. For instance, the formation of a brannerite-type phase (CeTi₂O₆), where cerium is in the +4 oxidation state, has been observed upon annealing sol-gel derived films at 700°C within a specific range of ceria-titania compositions. researchgate.net The conventional synthesis of the brannerite structure often requires high-temperature treatments (1300–1350 °C) to ensure full crystallization. rsc.org

Solid-state reaction is another common synthesis route. High-pressure sintering of materials prepared via solid-state reaction at pressures of 4 GPa and temperatures of 1100°C has been shown to produce dense, single-phase Ce₂Ti₂O₇ ceramics with a perovskite-like layered structure. researchgate.net However, this phase can be unstable in an oxygen-rich atmosphere at temperatures exceeding 400°C. researchgate.net Doping during solid-state synthesis can also impact phase purity; for example, the addition of more than 5 mol% cerium into a silver bismuth titanate matrix has been shown to lead to the formation of a secondary pyrochlore phase. ias.ac.in

The choice of precursors and their molar ratios is a key factor in controlling the final phase. Sol-gel synthesis, for example, allows for precise control over the Ce:Ti molar ratio, which in turn dictates the phase that forms upon thermal treatment. researchgate.net Similarly, the use of different precursors in hydrothermal synthesis, such as Ce³⁺ versus Ce⁴⁺ salts, can significantly alter the nucleation and crystal growth pathways, thereby influencing the final morphology and phase of the nanoparticles. nih.gov

Table 1: Effect of Synthesis Parameters on Crystallinity and Phase Purity of Cerium Titanates

| Synthesis Method | Key Parameters | Resulting Phase/Structure | Reference |

|---|---|---|---|

| Sol-Gel | Annealing at 700°C; specific Ce:Ti molar ratios | Brannerite (CeTi₂O₆) phase formation | researchgate.net |

| Sol-Gel | As-prepared | Cubic pyrochlore (Ce₂₋ₓTi₂O₇) with Fd-3m space group | rsc.org |

| Solid-State Reaction & High-Pressure Sintering | 4 GPa and 1100°C | Dense, single-phase perovskite-like layered Ce₂Ti₂O₇ | researchgate.net |

| Solid-State Reaction | Doping with >5 mol% Cerium in Ag₀.₅Bi₀.₅TiO₃ | Formation of a secondary pyrochlore phase | ias.ac.in |

| Sol-Gel (with hard/soft templates) | Calcination at 800°C | Hierarchical mesoporous brannerite crystal structure | rsc.org |

Strategies for Defect Concentration Management

The management of defect concentrations, particularly point defects like cation and anion vacancies, is a critical aspect of engineering the functional properties of this compound. These defects significantly influence the electronic structure and, consequently, the material's catalytic and magnetic behavior.

One of the most common defects in cerium titanates is the cerium vacancy. During sol-gel synthesis of cubic Ce₂₋ₓTi₂O₇ pyrochlore, a significant percentage of Ce ion vacancies, reported to be around 18%, can be formed in the as-prepared samples. rsc.orgrsc.org These lattice defects can facilitate the transformation of the cerium valence state from Ce³⁺ to Ce⁴⁺. rsc.org The presence of oxygen vacancies is intrinsically linked to the reduction of Ce⁴⁺ to Ce³⁺ to maintain charge neutrality. researchgate.netacs.org

Doping is a primary strategy for managing defect concentrations. The introduction of dopants with mismatched ionic radii or valency can systematically alter the defect landscape. acs.org For example, doping nanoceria with Si⁴⁺ or Ta⁵⁺ has been shown to modulate the concentration and location of oxygen vacancies, causing them to migrate from the surface to the bulk of the crystal structure as dopant concentration increases. acs.org Similarly, doping with other lanthanide elements can be used to control the concentration of Ce³⁺ ions and the associated oxygen vacancies. researchgate.net The choice of the lanthanide dopant is crucial, as its vacancy-dopant association energy influences the reducibility of Ce⁴⁺ to Ce³⁺. researchgate.net

Thermal treatments under controlled atmospheres provide another powerful tool for defect engineering. mit.edu Annealing in a reducing atmosphere can create oxygen deficiencies, while treatment in an oxidizing atmosphere can lead to excess oxygen. rsc.org The population of oxygen vacancies can be precisely tuned by exposing the material to a CO reducing atmosphere, with the reduction temperature and final Ce³⁺ fraction being controllable variables. ufrgs.br This tunability allows for the rational design of cerium titanate nanoparticles with a desired oxygen vacancy concentration for specific applications. ufrgs.br These oxygen vacancies act as active sites, for instance, by facilitating the adsorption and reduction of dissolved oxygen in photocatalytic applications. nih.gov

Table 2: Strategies for Defect Concentration Management in Cerium Titanates

| Strategy | Method Details | Effect on Defects | Reference |

|---|---|---|---|

| Intrinsic Defect Formation | Sol-gel synthesis of Ce₂₋ₓTi₂O₇ pyrochlore | Creation of ~18% Ce ion vacancies; promotes Ce³⁺ to Ce⁴⁺ transformation | rsc.orgrsc.org |

| Doping | Incorporation of Si⁴⁺ and Ta⁵⁺ into nanoceria | Modulates oxygen vacancy concentration and location (surface to bulk migration) | acs.org |

| Doping | Introduction of various lanthanide elements | Controls Ce³⁺ concentration and corresponding oxygen vacancies | researchgate.net |

| Thermal Annealing | Treatment in reducing (e.g., CO) or oxidizing atmospheres | Creates or fills oxygen vacancies, tuning the Ce³⁺/Ce⁴⁺ ratio | rsc.orgufrgs.br |

| External Stimuli | Application of lattice strain | Can tailor the concentration of point defects without chemical dopants | mit.edu |

Doping, Modification, and Composite Engineering of Cerium Titanium Tetraoxide Systems

Cerium Doping in Titanium Dioxide Matrices (Ce-doped TiO₂)

Doping titanium dioxide with cerium ions has been shown to significantly alter its electronic and structural properties, leading to improved performance in applications like photocatalysis and solar energy conversion.

The introduction of cerium into the TiO₂ matrix is particularly interesting due to cerium's ability to exist in two stable oxidation states: Ce³⁺ and Ce⁴⁺. researchgate.net This Ce³⁺/Ce⁴⁺ redox couple plays a crucial role in modifying the electronic structure of TiO₂.

The presence of Ce ions introduces an unoccupied 4f state just below the conduction band of TiO₂. mdpi.com This allows excited electrons to move from the TiO₂ valence band to the cerium 4f level upon light irradiation. mdpi.com The coexistence of Ce³⁺ and Ce⁴⁺ species is believed to promote photocatalytic activity by facilitating the transfer of electrons, which in turn helps in the separation of photogenerated electrons and holes. units.it The Ce⁴⁺ ions can act as electron traps, capturing electrons from the TiO₂ conduction band and becoming reduced to Ce³⁺. preprints.org These trapped electrons can then be transferred to adsorbed oxygen molecules, leading to the formation of reactive oxygen species. inrim.it This process effectively reduces the recombination of electron-hole pairs, a major limiting factor in the efficiency of pristine TiO₂. wordpress.com

Furthermore, the incorporation of Ce ions can lead to the formation of oxygen vacancies to maintain charge balance, creating energy levels below the TiO₂ conduction band. mdpi.com These oxygen vacancies, along with the Ce³⁺/Ce⁴⁺ redox couple, contribute to a stronger catalytic potential.

At low concentrations (e.g., <5.0 mol%), cerium can be effectively incorporated into the TiO₂ lattice. mdpi.com However, at higher concentrations, the TiO₂ lattice can become saturated, leading to the formation of a separate cerium oxide (CeO₂) phase, often in an amorphous state. mdpi.com The method of synthesis also plays a role in how cerium is incorporated. For instance, in materials prepared by a sol-gel method, Ce⁴⁺ can replace some Ti⁴⁺ ions within the anatase crystalline structure's interstitial channels. mdpi.com

Cerium doping has also been observed to influence the phase transformation of TiO₂. It can inhibit the transformation from the amorphous phase to the anatase phase and also hinder the transition from anatase to the less photoactive rutile phase, thereby enhancing the thermal stability of the anatase phase. polyu.edu.hknih.gov This is beneficial as anatase is generally considered the more photoactive crystalline phase of TiO₂.

| Dopant | Effect on TiO₂ Lattice and Phase | Reference |

| Cerium (Ce) | At low concentrations, Ce is incorporated into the TiO₂ lattice, causing distortion. At higher concentrations, a separate CeO₂ phase can form. Doping can inhibit the anatase-to-rutile phase transformation. | mdpi.compolyu.edu.hknih.gov |

A key benefit of doping TiO₂ with cerium is the enhanced separation of photogenerated charge carriers (electrons and holes), which is critical for improving photocatalytic efficiency. The Ce³⁺/Ce⁴⁺ redox couple acts as an effective electron scavenger, trapping photoexcited electrons from the TiO₂ conduction band. inrim.it This process significantly inhibits the recombination of electron-hole pairs. inrim.itrsc.org

The trapped electrons at the Ce sites can then be transferred to adsorbed oxygen molecules to generate superoxide (B77818) radicals, which are key reactive species in photocatalytic degradation processes. inrim.it The efficiency of this charge separation is dependent on the cerium concentration. An optimal doping level exists, beyond which excess cerium can act as recombination centers, thereby reducing the separation efficiency. mdpi.compolyu.edu.hk

Photoluminescence (PL) spectroscopy is a common technique used to study the recombination of charge carriers. A lower PL intensity generally indicates a lower recombination rate. Studies have shown that Ce-doped TiO₂ exhibits a lower PL intensity compared to pure TiO₂, confirming the enhanced separation of electron-hole pairs. mdpi.compolyu.edu.hk This improved charge separation leads to a longer lifetime for the charge carriers, allowing more of them to participate in redox reactions on the catalyst surface. semanticscholar.org

| Dopant System | Effect on Charge Carrier Dynamics | Key Findings |

| Ce-doped TiO₂ | Enhanced separation of electron-hole pairs. inrim.itpolyu.edu.hkrsc.org | The Ce³⁺/Ce⁴⁺ redox couple acts as an electron trap, reducing recombination. inrim.it An optimal cerium concentration is crucial for maximizing separation efficiency. mdpi.compolyu.edu.hk |

Co-Doping and Multi-Doping Strategies for Enhanced Functionality

To further enhance the properties of Ce-doped TiO₂, co-doping with other elements, both metals and non-metals, has been explored. These strategies aim to create synergistic effects that lead to even greater improvements in performance.

Co-doping Ce-TiO₂ with other metals can introduce additional beneficial modifications to the material's properties.

Boron (B): Co-doping with boron and cerium has been shown to decrease the band gap of TiO₂ and effectively inhibit the recombination of electrons and holes. researchgate.net In B and Ce co-doped TiO₂, boron can exist by substituting oxygen sites, as interstitial atoms, or in B-O-B bonds. researchgate.net This co-doping has demonstrated a synergistic antimicrobial effect. researchgate.net However, in some cases, single doping with boron performed better than Ce/B co-doping. researchgate.net

Silver (Ag): The inclusion of silver in Ce-doped TiO₂ can further enhance photocatalytic activity. Silver nanoparticles can act as electron traps, promoting charge separation. iwaponline.com Ternary doping with boron, cerium, and silver has been investigated, with the aim of improving light absorption and reducing electron-hole recombination. chemrxiv.org

Iron (Fe): Co-doping with chromium and iron in TiO₂ has shown significantly higher photocatalytic activity compared to single-doped materials. researchgate.net This suggests that a similar synergistic effect could be achieved with cerium and iron co-doping, potentially leading to enhanced performance.

| Co-dopant with Ce-TiO₂ | Observed Effects | Reference |

| Boron (B) | Decreased band gap, inhibited electron-hole recombination, synergistic antimicrobial effect. | researchgate.net |

| Silver (Ag) | Potential for enhanced charge separation. | iwaponline.comchemrxiv.org |

| Iron (Fe) | Synergistic effects observed with other co-dopants, suggesting potential for enhanced photocatalytic activity. | researchgate.net |

The introduction of non-metal elements alongside cerium in the TiO₂ matrix is another effective strategy for improving its functionality, particularly for visible-light-driven applications.

Nitrogen (N): Co-doping with cerium and nitrogen can decrease the particle size, increase the surface area, and modify the band gap for better visible light absorption. researchgate.net In Ce-N-TiO₂ systems, cerium can be doped interstitially and on the surface, while nitrogen is incorporated interstitially. researcher.life An optimal amount of cerium has been identified for Ce/N co-doped TiO₂ to maximize its photocatalytic performance. researchgate.net

Sulfur (S): Doping TiO₂ with sulfur can narrow the band gap by mixing S 3p states with the TiO₂ valence band. researchgate.net Co-doping with silver and sulfur has been shown to enhance the solar photoactivity of TiO₂ by modifying its band structure and creating energy levels within the band gap. iwaponline.com This approach reduces the electron-hole recombination rate. iwaponline.com

Carbon (C): Co-doping with cerium and carbon has been reported to cause a significant red-shift in the absorption spectrum of TiO₂, moving it into the visible region. rsc.org This enhanced visible light absorption is a key factor for improving photocatalytic efficiency under solar irradiation.

| Co-dopant with Ce-TiO₂ | Observed Effects | Reference |

| Nitrogen (N) | Decreased particle size, increased surface area, modified band gap for visible light absorption. | researchgate.netresearcher.life |

| Sulfur (S) | Narrowed band gap, reduced electron-hole recombination. | iwaponline.comresearchgate.net |

| Carbon (C) | Significant shift in light absorption to the visible region. | rsc.org |

Synergistic Effects in Multi-Doped CeTiO4 Systems

The strategic introduction of multiple dopants into a host material like cerium titanium tetraoxide can induce synergistic effects, leading to properties that are superior to those of singly doped or undoped materials. This approach is a sophisticated strategy for catalyst modification aimed at optimizing photocatalytic performance. researchgate.net The core principle behind this enhancement lies in the ability of co-dopants to favorably alter the electronic and structural properties of the host lattice.

In multi-doped systems, the interaction between different dopant atoms can reconfigure the electronic structure of the catalyst. rsc.org This reconfiguration can lead to a narrowing of the material's band gap, allowing it to absorb a broader spectrum of light, and can suppress the recombination rate of photogenerated electron-hole pairs. researchgate.net For instance, in systems analogous to CeTiO4, such as cerium and nitrogen co-doped zinc oxide, a significant enhancement in photocatalytic activity has been observed. researchgate.net The synergistic effect in such systems is often attributed to the creation of more active sites and improved charge carrier separation and transfer. rsc.orgsynl.ac.cn While specific research on multi-doped CeTiO4 is an emerging area, the principles observed in similar oxide systems, like the B/N co-doping of TiO2, demonstrate that creating specific surface structures (e.g., O-Ti-B-N) can act as an effective co-catalyst, facilitating the separation and transfer of charge carriers and thereby promoting photocatalytic activity. synl.ac.cn This unique synergy may provide a versatile route to regulate the electronic structures of catalysts by carefully engineering the neighboring elements and their coordination. rsc.org

Formation of CeTiO4-Based Composites and Heterostructures

Core-Shell Nanostructures (e.g., TiO2@CeOx)

Core-shell nanostructures, which involve encapsulating a core nanoparticle with a shell of a different material, offer precise control over surface properties and interfacial interactions. In the context of cerium and titanium oxides, both TiO2@CeOx (titania core, ceria shell) and CeO2@TiO2 (ceria core, titania shell) configurations have been developed. nih.govunito.it

The synthesis of these nanostructures can be achieved through various methods, including hydrothermal techniques, the Stober method, chemical hydrolysis, and microwave-assisted synthesis. nih.govresearchgate.netresearchgate.net For example, TiO2@CeO2 core-shell structures can be synthesized via a facile hydrothermal process, while the reverse CeO2@TiO2 structure can be fabricated using the Stober method where a TiO2 shell is coated onto a CeO2 core. nih.gov A key advantage of the TiO2@CeOx architecture is the ability to precisely tune the catalytic properties by modulating the shell's thickness. unito.it The electronic interaction at the TiO2-CeOx interface stabilizes Ce³⁺ ions; as the shell thickness increases, the Ce⁴⁺/Ce³⁺ ratio can be systematically increased, allowing for the tailoring of the material's redox properties. unito.it The successful formation of these core-shell structures is typically confirmed using high-resolution transmission electron microscopy (HRTEM), which can resolve the distinct core and shell layers. nih.govresearchgate.net

Table 1: Synthesis Methods for TiO2/CeO2 Core-Shell Nanostructures

| Synthesis Method | Core Material | Shell Material | Key Features | Source(s) |

| Hydrothermal Method | TiO2 | CeO2 | Synthesis conducted in a Teflon-lined autoclave at elevated temperature and pressure. | nih.gov |

| Stober Method | CeO2 | TiO2 | Utilizes a precursor (e.g., TBOT) in an ethanol/ammonia (B1221849) solution for shell formation. | nih.gov |

| Chemical Hydrolysis | TiO2 | CeO2 | A wet-chemical method for synthesizing nanostructures at various concentrations. | researchgate.net |

| Microwave-Assisted | CeO2 | TiO2 | Rapid synthesis (minutes) resulting in an amorphous TiO2 shell on a crystalline CeO2 core. | researchgate.net |

Integration with Other Semiconductor Materials

Integrating this compound with other semiconductors to form binary nanocomposites or heterojunctions is a highly effective strategy to enhance photocatalytic performance. The synergy between the two materials can lead to improved light absorption and more efficient separation of charge carriers. colab.ws

A notable example is the development of WO3/CeTiO4 binary nanocomposites. colab.wsresearchgate.net These composites have been synthesized using a straightforward ethanolic dispersion method. colab.ws The integration of tungsten trioxide (WO3) with this compound results in a material with significantly enhanced photocatalytic efficiency for the degradation of organic pollutants under solar light irradiation. colab.ws The novelty of this system lies in the synergistic effect between the two components, which enhances visible-light absorption, promotes the separation of electrons and holes, and facilitates the generation of reactive oxygen species. colab.ws This synergy is evidenced by a reduction in the material's band gap from 2.72 eV in pure CeTiO4 to 2.50 eV in the WO3/CeTiO4 composite, allowing it to harness more energy from the visible light spectrum. colab.ws The result is a photocatalytic activity superior to that of either bare WO3 or CeTiO4 alone. colab.ws

Table 2: Property Enhancement in WO3/CeTiO4 Nanocomposite

| Material | Band Gap (eV) | Photocatalytic Degradation (RO 30) | Key Synergistic Effect | Source(s) |

| CeTiO4 (bare) | 2.72 | Lower than composite | - | colab.ws |

| WO3 (bare) | - | Lower than composite | - | colab.ws |

| WO3/CeTiO4 | 2.50 | 99% in 90 mins | Enhanced visible-light absorption and charge separation. | colab.ws |

Nanocomposite Fabrication and Interfacial Engineering

The fabrication of nanocomposites involves embedding one material within a matrix of another, while interfacial engineering focuses on designing and controlling the interface between these components to achieve desired properties. nih.govucsb.edu These principles are central to developing advanced CeTiO4-based materials.

Various fabrication techniques are employed to create CeTiO4 nanocomposites. For example, novel bionanocomposites have been synthesized by immobilizing CeTiO4 nanoparticles on a caffeine-grafted alginate biopolymer matrix. researchgate.net Another approach involves a green biosynthesis method to create cerium titanate nanoparticles which are then reacted with cellulose (B213188) fibers via a cross-linking reaction to produce a Ce-Ti/cellulose fiber (Ce-Ti/Cf) nanocomposite photocatalyst. researchgate.netnih.gov

The success of these nanocomposites hinges on effective interfacial engineering. The goal is to create a strong interaction and an efficient charge transfer pathway between the CeTiO4 and the matrix material. colab.wsfrontiersin.org In the Ce-Ti/Cf composite, the interface is engineered through chemical cross-linking. researchgate.net In crystalline composites like WO3/CeTiO4, the strong interaction between the two semiconductor materials is crucial for facilitating charge separation. colab.ws The ability to precisely control the fabrication process allows for the tailoring of composition, morphology, and interfacial bonding, resulting in materials with optimized performance for applications such as the photocatalytic degradation of pollutants in water. nih.govresearchgate.net

Advanced Characterization Techniques and Research Findings for Cerium Titanium Tetraoxide

Structural and Morphological Investigations

The physical and structural characteristics of cerium titanium tetraoxide are fundamental to understanding its behavior and potential applications. Researchers employ a variety of sophisticated techniques to probe its crystal structure, surface features, and elemental composition.

X-ray Diffraction (XRD) Analysis for Crystal Structure, Crystallite Size, and Phase Determination

X-ray diffraction (XRD) is a primary technique for determining the crystalline structure of this compound. XRD patterns reveal the arrangement of atoms within the material, allowing for phase identification and the calculation of crystallite size.

Studies have shown that cerium-doped titanium dioxide materials can exhibit different crystalline phases depending on the synthesis conditions and cerium concentration. For instance, cerium-doped TiO2 synthesized by a sol-gel method was found to have a stable tetragonal anatase lattice. mdpi.com The crystallite sizes in these materials were observed to be in the range of 11.3 to 13.5 nm when calcined at 600 °C. mdpi.com In some cases, the doping of Ce⁴⁺ into TiO₂ can lead to an orthorhombic structure with a crystallite size of approximately 16.23 nm. researchgate.net

The introduction of cerium can influence the phase transformation of titanium dioxide. It has been reported that the presence of cerium can favor the formation of the anatase phase over the rutile phase. researchgate.net XRD analysis often shows that at low cerium concentrations, no separate cerium oxide (CeO₂) peaks are observed, indicating that cerium ions are successfully incorporated into the TiO₂ lattice. mdpi.com However, at higher concentrations, amorphous or crystalline CeO₂ phases may appear. mdpi.com

The Scherrer equation is commonly used to estimate the crystallite size from the broadening of XRD peaks. preprints.orgunesp.br More advanced methods, such as the Williamson-Hall plot and Rietveld refinement, can provide more detailed information about microstructural parameters like strain. preprints.orgnih.gov For example, one study estimated the average crystallite size of TiO₂ nanoparticles to be around 16.3 nm to 17.9 nm using the Williamson-Hall method. preprints.orgnih.gov

Table 1: Crystallite Size of Cerium-Doped Titanium Dioxide Nanoparticles

| Sample | Synthesis Method | Calcination Temperature (°C) | Crystalline Phase | Crystallite Size (nm) | Reference |

| Ce-doped TiO₂ | Sol-gel | 600 | Anatase | 11.3 - 13.5 | mdpi.com |

| Ce⁴⁺ doped TiO₂ | - | - | Orthorhombic | 16.23 | researchgate.net |

| TiO₂ NPs | - | - | Anatase | 12.7 - 17.9 | preprints.orgnih.gov |

Electron Microscopy Techniques (SEM, TEM, HRTEM, HAADF-STEM) for Morphology, Microstructure, and Elemental Distribution

Electron microscopy techniques are indispensable for visualizing the morphology, microstructure, and elemental distribution of this compound at the nanoscale.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography. SEM micrographs of cerium-doped TiO₂ powders often reveal a spherical morphology. mdpi.com The degree of particle agglomeration can be influenced by the cerium doping, with some studies showing decreased agglomeration upon doping. mdpi.com Energy-dispersive X-ray spectroscopy (EDX or EDS) coupled with SEM confirms the presence and distribution of cerium, titanium, and oxygen. mdpi.comresearchgate.net

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) offer even higher magnification, allowing for the observation of individual nanoparticles and their crystal lattice. TEM images have shown that cerium-doped TiO₂ can consist of nanoparticles with diameters ranging from 5 to 10 nm. nih.gov HRTEM can reveal the crystalline nature of the nanoparticles through the visualization of lattice fringes. researchgate.net

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is a powerful technique for Z-contrast imaging, where the brightness of a region is proportional to the atomic number of the elements present. science.govlibretexts.org This allows for the direct visualization of the distribution of heavier elements like cerium within the lighter titanium dioxide matrix. science.gov HAADF-STEM coupled with elemental mapping provides clear evidence of the uniform distribution of Ce, Ti, and O atoms within the nanostructure. researchgate.net

Surface Area and Porosity Analysis (BET Method)

The Brunauer-Emmett-Teller (BET) method is a standard technique used to determine the specific surface area and porosity of materials, which are critical parameters for applications such as catalysis and adsorption. microanalysis.com.auiitk.ac.in

For cerium-doped titanium dioxide, the BET surface area can be significantly influenced by the cerium content. mdpi.com Studies have shown that the specific surface area can increase with an optimal amount of cerium doping. mdpi.com For example, one study reported that a 0.5 wt.% Ce-doped TiO₂ sample exhibited the highest BET surface area and pore volume. mdpi.com This increase in surface area is beneficial for applications like photocatalysis as it provides more active sites for reactions. mdpi.com

The nitrogen adsorption-desorption isotherms of these materials often exhibit a Type IV isotherm with a hysteresis loop, which is characteristic of mesoporous materials. mdpi.com The Barrett-Joyner-Halenda (BJH) method is then used to calculate the pore size distribution from the isotherm data. mdpi.com

Table 2: BET Surface Area and Pore Volume of Pure and Ce-Doped TiO₂

| Sample | BET Specific Surface Area (m²/g) | BJH Pore Volume (cm³/g) | Reference |

| Pure TiO₂ | 50 | - | mdpi.com |

| 0.5CeT | > 50 | - | mdpi.com |

Note: Specific values for the 0.5CeT sample were noted to be the highest among the tested doped samples, but a precise numerical value was not provided in the source.

Spectroscopic and Electronic Structure Characterization

Spectroscopic techniques are vital for probing the electronic structure, chemical states, and optical properties of this compound, which are key to its functionality in electronic and photocatalytic applications.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States and Oxidation State Ratios

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical oxidation states of the elements on the surface of a material. ceriumlabs.com

In the analysis of this compound, XPS is crucial for confirming the presence of both cerium and titanium and for determining their oxidation states. The Ti 2p spectrum typically shows two peaks corresponding to Ti 2p₃/₂ and Ti 2p₁/₂, which are characteristic of the Ti⁴⁺ oxidation state in TiO₂. mdpi.com The binding energies of these peaks can be slightly higher in cerium-doped samples compared to pure TiO₂, which may be attributed to the lower electronegativity of cerium compared to titanium. mdpi.com

The Ce 3d spectrum is more complex and exhibits multiple peaks due to spin-orbit splitting and the presence of both Ce³⁺ and Ce⁴⁺ oxidation states. mdpi.comresearchgate.net The deconvolution of the Ce 3d spectrum allows for the quantification of the Ce³⁺/Ce⁴⁺ ratio on the material's surface. mdpi.comresearchgate.net The presence of Ce³⁺ ions is significant as it can create oxygen vacancies and act as a charge-trapping site, which can influence the material's catalytic and electronic properties. mdpi.comnih.gov For instance, one study on a CaCe₀.₉Ti₂O₆.₈ ceramic found the surface to contain 63 at. % Ce³⁺ and 37 at. % Ce⁴⁺. researchgate.net Another study on CaCeTi₂O₇ reported 36 at. % Ce³⁺ and 64 at. % Ce⁴⁺ on the surface. researchgate.net

The O 1s spectrum can also be deconvoluted to identify different oxygen species, such as lattice oxygen (O²⁻) and surface-adsorbed hydroxyl groups or water. mdpi.com

UV-Vis Spectroscopy and Diffuse Reflectance Spectroscopy (DRS) for Optical Absorption and Band Gap Estimation

Ultraviolet-visible (UV-Vis) spectroscopy and Diffuse Reflectance Spectroscopy (DRS) are used to investigate the optical absorption properties of this compound and to estimate its band gap energy. mdpi.comresearchgate.net

Pure anatase TiO₂ has a wide band gap of about 3.2 eV, which limits its absorption to the UV region of the electromagnetic spectrum. mdpi.com Doping TiO₂ with cerium can lead to a red shift in the absorption edge, extending the material's absorption into the visible light range. nih.gov This is a desirable property for photocatalytic applications that aim to utilize solar energy more efficiently.

The band gap energy (Eg) can be determined from the UV-Vis DRS data using a Tauc plot, which plots (αhν)ⁿ versus the photon energy (hν), where α is the absorption coefficient and n depends on the nature of the electronic transition (n=2 for an indirect band gap and n=1/2 for a direct band gap). acs.org Studies have shown that the band gap of cerium-doped TiO₂ can be significantly reduced compared to pure TiO₂. For example, a 0.5 wt.% Ce-doped TiO₂ sample was found to have a band gap of 2.75 eV. mdpi.com Another study reported a band gap of 2.9 eV for a 0.5% Ce-doped TiO₂ sample. nih.gov This reduction in band gap is often attributed to the formation of an impurity level of Ce³⁺/Ce⁴⁺ within the band structure of TiO₂. mdpi.com

Table 3: Band Gap Energies of Pure and Ce-Doped TiO₂

| Sample | Band Gap (eV) | Reference |

| Pure Anatase TiO₂ | 3.2 | mdpi.com |

| 0.5CeT | 2.75 | mdpi.com |

| 0.5Ce-TiO₂ | 2.9 | nih.gov |

Photoluminescence (PL) Spectroscopy for Electron-Hole Recombination Dynamics

Photoluminescence (PL) spectroscopy is a highly sensitive, non-destructive technique used to investigate the electronic properties and recombination dynamics of photogenerated electron-hole pairs in semiconductor materials like this compound. researchgate.net The process involves exciting the material with photons of sufficient energy to create electron-hole pairs. The subsequent radiative recombination of these pairs emits light, which is analyzed by the spectrometer. The intensity and decay lifetime of this emitted light provide crucial information about the efficiency of charge separation and the presence of defect states. researchgate.netnih.gov

In the context of materials intended for photocatalysis, the recombination of electron-hole pairs is an undesirable process as it reduces the number of charge carriers available to participate in redox reactions. A lower PL emission intensity is often interpreted as a lower rate of electron-hole recombination, suggesting more efficient charge separation. researchgate.netiut.ac.ir Research on cerium-doped titanium dioxide (TiO2) has shown that the introduction of cerium can effectively reduce the intensity of photoluminescence. iut.ac.ir This quenching of PL intensity indicates that the presence of cerium suppresses the recombination of electron-hole pairs, a key factor in enhancing photocatalytic activity. iut.ac.ir

The mechanism behind this suppression is often linked to the electronic structure of cerium and the creation of specific defects. For instance, the presence of Ce³⁺/Ce⁴⁺ redox states and associated oxygen vacancies can act as trapping sites for photogenerated electrons. acs.orgsci-hub.st These trapped electrons are temporarily prevented from recombining with holes, thus extending the lifetime of the charge carriers and increasing the probability of their participation in surface chemical reactions. acs.org Time-resolved photoluminescence (TRPL) studies can further quantify this effect by measuring the decay lifetimes of the charge carriers. Longer decay lifetimes in Ce-containing materials compared to their undoped counterparts would provide direct evidence of suppressed recombination. researchgate.net

Table 1: Summary of Photoluminescence Findings in Cerium-Containing Titanates

| Finding | Observation | Implication | Reference(s) |

| PL Quenching | Reduced PL emission intensity in Ce-doped TiO₂ compared to pure TiO₂. | Suppression of electron-hole pair recombination. | iut.ac.ir |

| Defect-Mediated Emission | Emission bands linked to oxygen vacancies and Ce³⁺/Ce⁴⁺ states. | Defects act as charge-trapping sites, hindering direct recombination. | acs.org |

| Enhanced Carrier Lifetime | Longer PL decay times observed in related systems. | Increased lifespan of separated electrons and holes, beneficial for photocatalysis. | researchgate.net |

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Modes and Chemical Bonding

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is indispensable for probing the chemical bonding and local atomic structure of materials like this compound. nih.gov These two methods are complementary; FTIR spectroscopy measures the absorption of infrared radiation by molecular bonds with changing dipole moments, while Raman spectroscopy measures the inelastic scattering of monochromatic light from molecular vibrations that modulate the molecule's polarizability. thermofisher.comlabmanager.com

Fourier-Transform Infrared (FTIR) Spectroscopy FTIR analysis of cerium-titanium oxide systems provides a spectral fingerprint of the material's functional groups and bonding arrangements. nasa.govfrontiersin.org The primary absorption bands in the FTIR spectrum of CeTiO4 are associated with the stretching and bending vibrations of metal-oxygen bonds. Specifically, the vibrations of the Ti-O and Ce-O bonds are of principal interest. In various metal oxides, the broad and strong absorption bands below 1000 cm⁻¹ are typically assigned to metal-oxygen stretching vibrations. For instance, studies on CeO₂ nanoparticles have identified characteristic frequency bands for Ce-O bond stretching. semanticscholar.org A band observed around 1620-1640 cm⁻¹ in many oxide samples is generally attributed to the H-O-H bending vibration of physically adsorbed water molecules on the material's surface. semanticscholar.org

Raman Spectroscopy Raman spectroscopy is particularly sensitive to the crystalline structure and phase composition of metal oxides. It can effectively distinguish between different polymorphs (e.g., anatase, rutile, and brookite for TiO₂) and detect the formation of new phases, such as cerium titanate. inrim.it In mixed oxides of CeO₂-TiO₂, Raman spectra show characteristic peaks for the constituent oxides. The main Eg vibrational mode of the anatase phase of TiO₂ is a prominent feature. researchgate.net The introduction of cerium into the titania lattice or the formation of a distinct cerium titanate phase leads to noticeable changes in the Raman spectrum. inrim.it These changes can manifest as shifts in the peak positions, broadening of the peaks, or the appearance of new peaks. Peak shifts are often attributed to lattice distortions, strain, or phonon confinement effects resulting from the incorporation of cerium ions into the TiO₂ lattice or the formation of an interface between CeO₂ and TiO₂ domains. researchgate.net Theoretical calculations on CeTiO4 clusters have been performed to predict their vibrational properties and assign specific Raman and IR active modes. researchgate.net

Table 2: Characteristic Vibrational Modes in Cerium-Titanium Oxide Systems

| Wavenumber (cm⁻¹) | Spectroscopy | Assignment | Significance | Reference(s) |

| ~145-150 | Raman | Eg mode of anatase TiO₂ | Indicates the presence of the anatase crystalline phase. | inrim.itresearchgate.net |

| ~445 | FTIR | Ce-O bond vibration | Confirms the presence of cerium-oxygen bonding. | researchgate.net |

| < 1000 | FTIR / Raman | Ti-O / Ce-O stretching modes | Characteristic of the metal-oxide framework. | semanticscholar.orginrim.itresearchgate.net |

| ~1620 | FTIR | H-O-H bending mode | Presence of adsorbed surface water. | semanticscholar.org |

The combined use of FTIR and Raman spectroscopy provides a comprehensive picture of the chemical bonding in CeTiO4, confirming the presence of Ti-O and Ce-O linkages and offering insights into the material's crystallinity and phase purity. semanticscholar.orginrim.it

Electrochemical and Charge Transfer Characterization

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Resistance and Corrosion Behavior

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for characterizing a wide range of electrochemical systems. biologic.net It works by applying a small amplitude AC potential signal to the electrode at different frequencies and measuring the resulting current. mdpi.com The impedance, which is the opposition to the flow of alternating current, is then calculated at each frequency. The results are commonly visualized in a Nyquist plot, which graphs the imaginary part of impedance against the real part.

In the study of CeTiO4 and related materials, EIS is used to investigate the kinetics of charge transfer at the electrode-electrolyte interface and to evaluate corrosion resistance. researchgate.netresearchgate.net The Nyquist plot for a simple electrochemical process often shows a semicircle, the diameter of which corresponds to the charge-transfer resistance (Rct). gamry.comresearchgate.net The Rct value is inversely proportional to the rate of the electrochemical reaction; a smaller Rct indicates faster charge transfer kinetics, while a larger Rct suggests a slower, more inhibited process. researchgate.net

By modeling the impedance data with an appropriate equivalent electrical circuit, various parameters of the electrochemical system can be quantified. researchgate.netnih.gov A typical circuit includes the solution resistance (Rs), the double-layer capacitance (Cdl), and the charge-transfer resistance (Rct). mdpi.com In studies involving coatings or passive layers, additional elements are often required to model phenomena like diffusion (Warburg impedance) or the properties of the surface film. mdpi.com

For corrosion studies, EIS is an effective tool for assessing the protective properties of a coating or a passive layer. biologic.nethoganas.com A high impedance, particularly a large Rct value, generally correlates with good corrosion resistance, as it signifies that the material is effectively hindering the flow of charge associated with the corrosion process. abechem.com The presence of cerium in oxide coatings has been shown to enhance corrosion resistance, a behavior that can be quantitatively monitored and evaluated using EIS.

Table 3: Interpretation of EIS Parameters for CeTiO₄ Systems

| Parameter | Symbol | Description | Interpretation | Reference(s) |

| Solution Resistance | Rs | Resistance of the electrolyte between the working and reference electrodes. | Depends on electrolyte conductivity and cell geometry. | mdpi.com |

| Charge Transfer Resistance | Rct | Resistance to the transfer of electrons at the electrode-electrolyte interface. | Inversely related to reaction rate. High Rct suggests good corrosion resistance. | gamry.comresearchgate.net |

| Double Layer Capacitance | Cdl | Capacitance of the electrical double layer at the interface. | Related to the surface area and nature of the interface. | mdpi.com |

| Warburg Impedance | W | Represents impedance due to mass transport (diffusion) of species to the electrode surface. | Indicates that the reaction rate is limited by diffusion. | mdpi.com |

Electrical Conductivity Measurements in CeTiO4 Systems

Electrical conductivity is a fundamental property that measures a material's ability to conduct electric current. wikipedia.org It is the reciprocal of electrical resistivity. libretexts.org The conductivity of a material like this compound is highly dependent on factors such as its crystal structure, defect chemistry (especially oxygen vacancies), temperature, and the surrounding atmosphere (e.g., oxygen partial pressure). researchgate.netmst.edu

The electrical behavior of cerium-containing oxides is often dominated by the ability of cerium to exist in both Ce³⁺ and Ce⁴⁺ oxidation states. At low oxygen partial pressures and/or high temperatures, CeO₂ can lose oxygen atoms, creating oxygen vacancies and reducing Ce⁴⁺ ions to Ce³⁺. handwiki.org This process generates electrons that can move through the lattice via a hopping mechanism (as small polarons), contributing to electronic conductivity. osti.gov Therefore, many ceria-based materials are n-type semiconductors under reducing conditions. osti.gov

Measurements are typically performed using a four-point probe or two-probe method as a function of temperature and oxygen partial pressure. An Arrhenius plot (log of conductivity vs. inverse temperature) can be used to determine the activation energy for the conduction process, providing insight into the dominant conduction mechanism. Research on nanocrystalline ceria has demonstrated that electrical conductivity is also sensitive to grain size, with smaller grains leading to enhanced conductivity due to an increase in the grain boundary volume and a lower enthalpy for oxygen vacancy formation. mst.edu

Table 4: Factors Influencing Electrical Conductivity in Cerium-Titanium Oxide Systems

| Factor | Effect on Conductivity | Mechanism | Reference(s) |

| Temperature | Generally increases with temperature. | Thermally activated hopping of charge carriers (electrons, polarons) and/or diffusion of ionic species (oxygen vacancies). | mst.eduosti.gov |

| Oxygen Partial Pressure | Increases as oxygen pressure decreases (in n-type regime). | Lower oxygen pressure promotes the formation of oxygen vacancies and the reduction of Ce⁴⁺ to Ce³⁺, increasing the concentration of electron charge carriers. | researchgate.nethandwiki.org |

| Doping | Can increase or decrease conductivity. | Introduction of aliovalent dopants alters the concentration of charge carriers and oxygen vacancies. | researchgate.netosti.gov |

| Grain Size | Conductivity can increase as grain size decreases into the nanoscale. | Increased grain boundary density and altered defect formation energies can enhance charge transport. | mst.edu |

Theoretical Frameworks and Computational Modeling in Cerium Titanium Tetraoxide Research

Quantum Mechanical Approaches

Quantum mechanical approaches form the bedrock of computational materials science, enabling the calculation of electronic properties from first principles. These methods solve approximations of the Schrödinger equation for many-electron systems, offering a detailed view of bonding, electronic states, and energy levels.

Density Functional Theory (DFT) for Electronic Structure, Band Gap, and Defect Calculations

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for investigating the electronic properties of solid-state materials like cerium-doped titanium dioxide. DFT calculations are instrumental in determining the electronic band structure, density of states (DOS), and the nature of the band gap. For instance, studies on pure rutile TiO₂, a parent compound, show it has a wide band gap of about 3.0 eV, which limits its applications to the UV range. diva-portal.org

When cerium is introduced into the titanium dioxide lattice, DFT calculations reveal significant changes. Doping can lower the band gap energy, a phenomenon attributed to the creation of lattice defects. mdpi.com These defects may include impurity levels from Ce³⁺/Ce⁴⁺ ions and oxygen vacancies formed to maintain charge neutrality. mdpi.com DFT calculations have confirmed that doping can introduce new electronic states within the band gap, effectively reducing the energy required for electron excitation and shifting light absorption towards the visible spectrum. mdpi.com For example, DFT simulations have shown that cobalt-doping in TiO₂ can reduce the band gap by as much as 72%, while nickel-doping results in a smaller decrease of about 0.05 eV. mdpi.com

A crucial aspect of modeling cerium-containing oxides is accurately describing the strongly correlated 4f electrons of cerium. Standard DFT approximations can struggle with these localized electrons. To address this, the DFT+U method is often employed, where a Hubbard U term is added to correct for on-site Coulomb interactions. researchgate.net This approach provides a more accurate description of partially reduced ceria, correctly predicting the localization of electrons on Ce³⁺ ions near an oxygen vacancy and the appearance of a new state within the band gap. researchgate.net DFT calculations also reveal that doping can lower the energy required to form oxygen vacancies, suggesting that doped systems have a higher concentration of these crucial defects compared to undoped materials. nih.gov

Table 1: Summary of DFT Calculation Findings for Doped TiO₂ Systems

| System Studied | Computational Method/Functional | Key Findings | Source |

|---|---|---|---|

| Fe³⁺-doped TiO₂ | DFT (CASTEP package, B3LYP functional) | Introduction of new electronic states within the band gap, enabling visible-light activity. | mdpi.com |

| Co-doped TiO₂ | DFT | Band gap reduced by 72% compared to pure TiO₂. | nih.gov |

| Ni-doped anatase TiO₂ | DFT (Plane-wave pseudopotential) | Slight band gap decrease (~0.05 eV); introduction of impurity energy levels. | mdpi.com |

| Cr/C mono-doped rutile TiO₂ | DFT | Direct band gap decreased to 2.64 eV and 2.74 eV, respectively. | diva-portal.org |

| Defective Ceria (CeO₂) | DFT+U | Improved description of localized Ce 4f states; predicts new gap state from Ce³⁺ ions near oxygen vacancies. | researchgate.net |

Computational Quantum Chemistry for Molecular and Atomic Interactions

Beyond solid-state properties, computational quantum chemistry methods provide a detailed understanding of molecular and atomic-level interactions. Techniques such as Natural Bond Orbital (NBO) analysis are used to investigate the nature of chemical bonds, charge distribution, and intermolecular interactions. wisc.edu

In the context of cerium-containing compounds, these methods can elucidate the bonding between cerium, titanium, and oxygen atoms. For example, analyzing the interactions in organometallic cerium complexes using methods like Natural Localized Molecular Orbital (NLMO) representation can reveal the extent of f-orbital participation in bonding. researchgate.net This is critical for understanding the redox activity of cerium (the Ce³⁺/Ce⁴⁺ cycle), which is central to its function in catalysis and photocatalysis. Quantum chemical calculations can also be used to study the interaction of molecules with the material's surface, such as the adsorption of reactants or the formation of surface-bound intermediates, by modeling the clusters of atoms involved. researchgate.net

Simulation and Predictive Modeling

Building on quantum mechanical foundations, simulation and predictive modeling techniques are used to study dynamic processes and the behavior of materials under various conditions. These models can bridge the gap between atomic-level properties and macroscopic performance.

Modeling of Charge Carrier Transport and Recombination Mechanisms

The efficiency of cerium titanium tetraoxide in applications like photocatalysis is heavily dependent on the behavior of photogenerated charge carriers (electrons and holes). Theoretical models are developed to simulate the evolution of charge density, disentangling the contributions of diffusion, charge transfer to transport layers, and recombination at interfaces. aps.org

An ambipolar diffusion model is often used to describe the dynamics of photoexcited charge carriers. mdpi.com In moderately doped semiconductors under low-level injection, this can be simplified to a model for the transport of minority carriers. mdpi.com These models help calculate the distribution of charge carriers and predict how they contribute to the heating of the material through recombination processes. mdpi.com